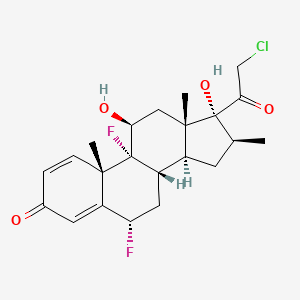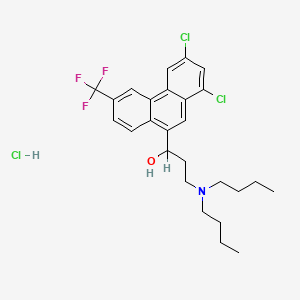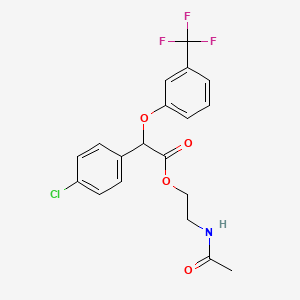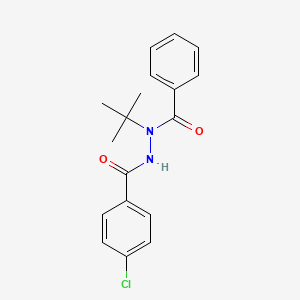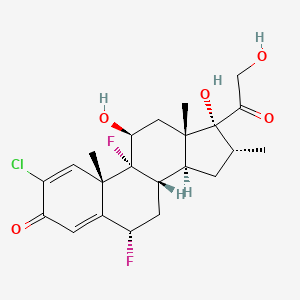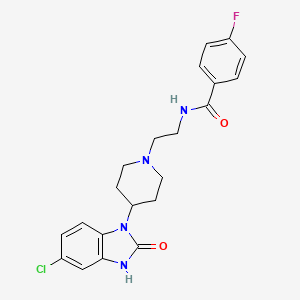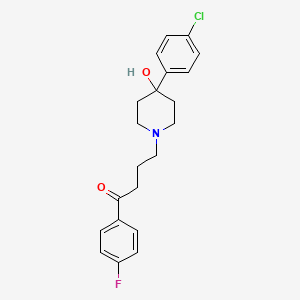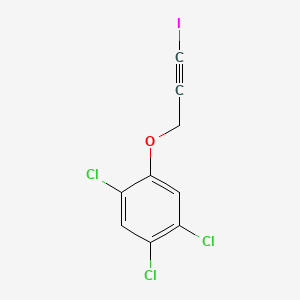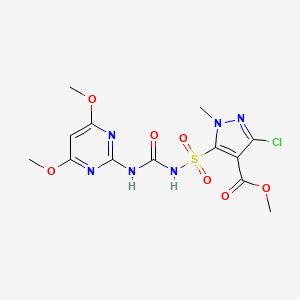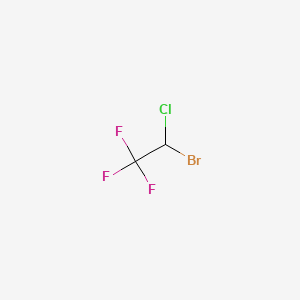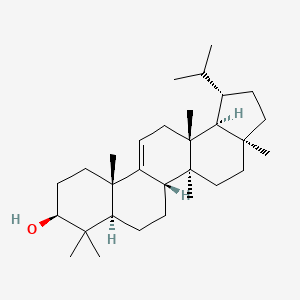
JNJ-17156516
Overview
Description
JNJ-17156516 is a potent and selective cholecystokinin 1 receptor antagonist. It is an orally active compound that has shown significant potential in various pharmacological studies. The compound is known for its high affinity and selectivity towards cholecystokinin 1 receptors, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-17156516 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring substituted with dichlorophenyl and methoxyphenyl groups. The key steps in the synthesis include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a suitable diketone or ketoester.
Substitution reactions: The pyrazole ring is then substituted with dichlorophenyl and methoxyphenyl groups through nucleophilic aromatic substitution reactions.
Formation of the propionate ester: The final step involves the esterification of the pyrazole derivative with a suitable carboxylic acid to form the propionate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
JNJ-17156516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further pharmacological studies .
Scientific Research Applications
JNJ-17156516 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of cholecystokinin 1 receptor antagonists.
Biology: Helps in understanding the role of cholecystokinin 1 receptors in various biological processes.
Medicine: Potential therapeutic applications in the treatment of conditions such as pancreatitis and gastrointestinal disorders.
Industry: Used in the development of new drugs targeting cholecystokinin 1 receptors.
Mechanism of Action
JNJ-17156516 exerts its effects by selectively binding to and antagonizing cholecystokinin 1 receptors. This prevents the binding of the natural ligand, cholecystokinin, thereby inhibiting its physiological effects. The compound has been shown to reduce the activity of enzymes such as amylase and lipase, which are involved in digestive processes .
Comparison with Similar Compounds
Similar Compounds
Dexloxiglumide: Another cholecystokinin 1 receptor antagonist with similar pharmacological properties.
Lorglumide: A cholecystokinin 1 receptor antagonist used in similar research applications.
Uniqueness
JNJ-17156516 is unique due to its high selectivity and potency towards cholecystokinin 1 receptors. It has shown superior pharmacokinetic properties compared to similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
649551-06-4 |
|---|---|
Molecular Formula |
C26H22Cl2N2O3 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1 |
InChI Key |
UZCIUKFEIOCAOC-QFIPXVFZSA-N |
SMILES |
CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate 3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid JNJ 17156516 JNJ-17156516 JNJ17156516 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

